Propanol, 1(or 2)-(2-butoxymethylethoxy)-

Overview

Description

Propanol, also known as 1-Propanol or 2-Propanol, is a colorless liquid with a strong, unpleasant odor . It is a primary alcohol with the formula CH3CH2CH2OH and sometimes represented as PrOH or n-PrOH . It is used as a solvent in the pharmaceutical industry, mainly for resins and cellulose esters, and, sometimes, as a disinfecting agent .

Synthesis Analysis

The production of propanol, particularly 1-propanol, is commonly carried out through the hydroformylation of ethylene. This process, also known as the oxo process, involves the reaction of ethylene with synthesis gas (a mixture of carbon monoxide and hydrogen) to produce propanal. The propanal is then reduced to propanol using hydrogen .Molecular Structure Analysis

Propanol is a C3 diol and is an important platform chemical with high demand in industry . It is characterized by its relatively low melting and boiling points compared to other alcohols . It has a boiling point of around 97 degrees Celsius and a melting point of approximately -127 degrees Celsius .Chemical Reactions Analysis

Propanol is metabolized by alcohol dehydrogenase (ADH) to propionic acid via the aldehyde and may enter the tricarboxylic acid cycle .Physical And Chemical Properties Analysis

Propanol is a colorless liquid with a strong, unpleasant odor. It has a boiling point of 97.2 degrees Celsius and a melting point of -126 degrees Celsius. It is soluble in water and has a density of 0.804 g/cm³ . It is a volatile substance, presenting a moderate evaporation rate .Scientific Research Applications

-

Microbial Production of 1,2-Propanediol

- Field : Biotechnology

- Application : 1,2-Propanediol is an important building block used in the manufacture of unsaturated polyester resin, antifreeze, biofuel, nonionic detergent, etc .

- Method : Commercial production of 1,2-propanediol through microbial biosynthesis is limited by low efficiency, and chemical production of 1,2-propanediol requires petrochemically derived routes involving wasteful power consumption and high pollution emissions .

- Results : With the development of various strategies based on metabolic engineering, a series of obstacles are expected to be overcome .

-

Production of 1,2-Propanediol from Renewable Raw Materials

- Field : Sustainable Chemistry

- Application : Biobased 1,2-propanediol produced from renewable alternative raw materials has great potential to replace traditional petroleum-derived 1,2-propanediol with substantial environmental and economic benefits .

- Method : This involves glycerol hydrogenolysis and biotechnological methods, highlighting their potential to reduce energy consumption and lower the carbon footprint of the process .

- Results : The focus is on modern methods, including chromium-free catalytic systems for glycerol hydrogenolysis, in situ hydrogen generation, and multifunctional catalysts for saccharides hydrolysis and hydrogenolysis .

-

Use of 1-Propanol as a Solvent

- Field : Industrial Chemistry

- Application : 1-Propanol is used as a solvent and an entrainer in azeotropic distillation .

- Method : It is used as a precursor to prepare propyl acetate, propylamide and propyl halides by reacting with acetic acid, ammonia and halogens respectively .

- Results : The results of these reactions are the formation of propyl acetate, propylamide and propyl halides .

-

Use of 2-Propanol in the Automotive Sector

- Field : Automotive Industry

- Application : In the automotive sector, 2-propanol is used as “gas dryer” to prevent the freezing of gasoline in the pipelines .

- Method : Moreover, 2-propanol is used to deice the windshields of vehicles in cold weather conditions .

- Results : The use of 2-propanol in this way helps to maintain the functionality of vehicles in cold weather conditions .

-

Electronics Manufacturing

- Field : Electronics Manufacturing

- Application : Propanol is used to clean and degrease electronic components, ensuring their effective use in electronics manufacturing .

- Method : Propanol-containing cleaning solutions are used to remove flux residues and solder fluxes from the surfaces of printed circuit boards (PCBs) .

- Results : This maintains the strength of solder joints, which is crucial for the high quality and reliability of electronic goods .

-

Pharmaceutical and Healthcare Industries

- Field : Pharmaceutical and Healthcare

- Application : Propanol acts as a disinfectant and antiseptic, ensuring proper hygiene and controlling the spread of infection .

- Method : Propanol hand sanitizers have become very important in healthcare settings, particularly during the COVID-19 pandemic, to ensure constant hand washing and decrease the transmission of infectious diseases .

- Results : The use of propanol in this way helps to maintain hygiene and control the spread of infections .

-

Solvent in Manufacturing

- Field : Industrial Chemistry

- Application : Propanol is used as a solvent in the manufacturing of pharmaceuticals, cosmetics, and personal care products .

- Method : It is also an ingredient in printing inks, dyes, and varnishes .

- Results : Propanol is also used as an intermediate in the production of chemicals like propyl acetate and propylamine .

-

Paints and Coatings

- Field : Industrial Chemistry

- Application : Propanol is commonly used in paints, paint thinners, inks, fuels, coatings, and dyes .

- Method : Its solubility in water and other organic solvents makes it a versatile solvent for many industries .

- Results : The use of propanol in this way helps to improve the quality and performance of these products .

-

Natural Product Processing

- Field : Industrial Chemistry

- Application : Propanol is used as an extraction solvent in natural product processing .

- Method : It is used to extract essential oils and other bioactive compounds from plant materials .

- Results : The use of propanol in this way helps to obtain high-quality extracts with improved yield .

-

Production of Lacquers, Paints, and Inks

- Field : Industrial Chemistry

- Application : Propan-1-ol is often used as a solvent in the production of lacquers, paints, and inks .

- Method : It is used to dissolve resins and other film-forming substances in these products .

- Results : The use of propanol in this way helps to improve the quality and performance of these products .

-

Manufacture of Pharmaceuticals

- Field : Pharmaceutical Industry

- Application : Propan-1-ol is used as a cleaning agent and in the manufacture of pharmaceuticals .

- Method : It is used to clean equipment and surfaces in pharmaceutical manufacturing facilities .

- Results : The use of propanol in this way helps to maintain hygiene and prevent contamination in pharmaceutical products .

-

Production of Cosmetics and Perfumes

- Field : Cosmetics Industry

- Application : Propan-2-ol is commonly used as a solvent in the production of cosmetics, pharmaceuticals, and perfumes .

- Method : It is used to dissolve various ingredients in these products .

- Results : The use of propanol in this way helps to improve the quality and performance of these products .

Safety And Hazards

Future Directions

The commercial production of 1,2-propanediol through microbial biosynthesis is limited by low efficiency, and chemical production of 1,2-propanediol requires petrochemically derived routes involving wasteful power consumption and high pollution emissions. With the development of various strategies based on metabolic engineering, a series of obstacles are expected to be overcome .

properties

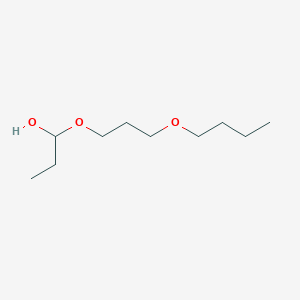

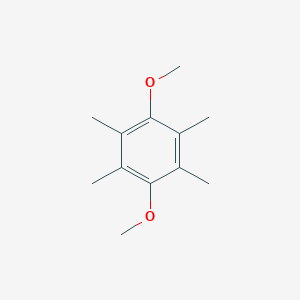

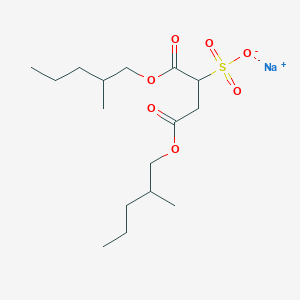

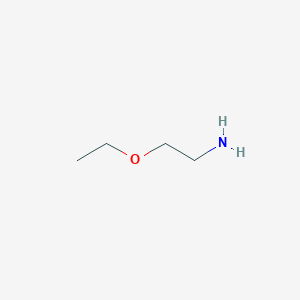

IUPAC Name |

1-(3-butoxypropoxy)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O3/c1-3-5-7-12-8-6-9-13-10(11)4-2/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFLHXZJCVGTSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCCOC(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90880530 | |

| Record name | 1-(3-Butoxypropoxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propanol, 1(or 2)-(2-butoxymethylethoxy)- | |

CAS RN |

958819-30-2, 35884-42-5 | |

| Record name | 1-(3-Butoxypropoxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-butoxymethylethoxy)propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B85611.png)